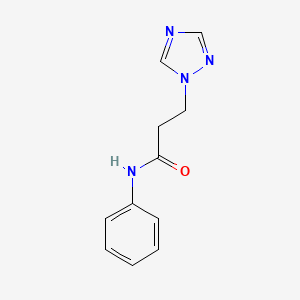![molecular formula C21H34N2O5 B5176086 1-[3-(2-tert-butyl-4-methylphenoxy)propyl]-4-methylpiperazine oxalate](/img/structure/B5176086.png)
1-[3-(2-tert-butyl-4-methylphenoxy)propyl]-4-methylpiperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(2-tert-butyl-4-methylphenoxy)propyl]-4-methylpiperazine oxalate, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. TFMPP has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In
Applications De Recherche Scientifique
1-[3-(2-tert-butyl-4-methylphenoxy)propyl]-4-methylpiperazine oxalate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of pharmacological activities, including serotonin receptor agonism, dopamine receptor antagonism, and inhibition of monoamine uptake. 1-[3-(2-tert-butyl-4-methylphenoxy)propyl]-4-methylpiperazine oxalate has also been investigated for its potential use in the treatment of various neurological disorders, including anxiety, depression, and schizophrenia.
Mécanisme D'action
The exact mechanism of action of 1-[3-(2-tert-butyl-4-methylphenoxy)propyl]-4-methylpiperazine oxalate is not fully understood. However, it is believed to exert its pharmacological effects by binding to and activating serotonin receptors in the brain. 1-[3-(2-tert-butyl-4-methylphenoxy)propyl]-4-methylpiperazine oxalate has a high affinity for the 5-HT1A, 5-HT1B, and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition.
Biochemical and Physiological Effects:
1-[3-(2-tert-butyl-4-methylphenoxy)propyl]-4-methylpiperazine oxalate has been shown to produce a range of biochemical and physiological effects in both animal and human studies. These effects include increased serotonin release, decreased dopamine release, and inhibition of monoamine uptake. 1-[3-(2-tert-butyl-4-methylphenoxy)propyl]-4-methylpiperazine oxalate has also been shown to produce mild to moderate psychoactive effects, including changes in mood, perception, and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
1-[3-(2-tert-butyl-4-methylphenoxy)propyl]-4-methylpiperazine oxalate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high purity level. 1-[3-(2-tert-butyl-4-methylphenoxy)propyl]-4-methylpiperazine oxalate is also readily available from commercial sources. However, there are also some limitations to its use. 1-[3-(2-tert-butyl-4-methylphenoxy)propyl]-4-methylpiperazine oxalate has a relatively short half-life and can be rapidly metabolized in the body, making it difficult to study its long-term effects.
Orientations Futures
There are several future directions for the study of 1-[3-(2-tert-butyl-4-methylphenoxy)propyl]-4-methylpiperazine oxalate. One area of focus is the development of new and more potent analogs of 1-[3-(2-tert-butyl-4-methylphenoxy)propyl]-4-methylpiperazine oxalate that can be used in the treatment of neurological disorders. Another area of interest is the investigation of the long-term effects of 1-[3-(2-tert-butyl-4-methylphenoxy)propyl]-4-methylpiperazine oxalate on the brain and the body. Finally, there is a need for further research on the potential therapeutic applications of 1-[3-(2-tert-butyl-4-methylphenoxy)propyl]-4-methylpiperazine oxalate in the treatment of various neurological disorders.
Conclusion:
In conclusion, 1-[3-(2-tert-butyl-4-methylphenoxy)propyl]-4-methylpiperazine oxalate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of 1-[3-(2-tert-butyl-4-methylphenoxy)propyl]-4-methylpiperazine oxalate involves the reaction of 1-(2-tert-butyl-4-methylphenoxy)-3-chloropropane with 4-methylpiperazine in the presence of a base, followed by the addition of oxalic acid to form the oxalate salt. 1-[3-(2-tert-butyl-4-methylphenoxy)propyl]-4-methylpiperazine oxalate has been extensively studied for its potential applications in the field of medicinal chemistry, and it has been shown to possess a wide range of pharmacological activities. However, further research is needed to fully understand the mechanism of action, biochemical and physiological effects, and potential therapeutic applications of 1-[3-(2-tert-butyl-4-methylphenoxy)propyl]-4-methylpiperazine oxalate.
Méthodes De Synthèse
The synthesis of 1-[3-(2-tert-butyl-4-methylphenoxy)propyl]-4-methylpiperazine oxalate involves the reaction of 1-(2-tert-butyl-4-methylphenoxy)-3-chloropropane with 4-methylpiperazine in the presence of a base, followed by the addition of oxalic acid to form the oxalate salt. The final product is a white crystalline powder that is soluble in water and organic solvents.
Propriétés
IUPAC Name |
1-[3-(2-tert-butyl-4-methylphenoxy)propyl]-4-methylpiperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O.C2H2O4/c1-16-7-8-18(17(15-16)19(2,3)4)22-14-6-9-21-12-10-20(5)11-13-21;3-1(4)2(5)6/h7-8,15H,6,9-14H2,1-5H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZWNAMDAOUIQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN2CCN(CC2)C)C(C)(C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methylphenyl)-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B5176014.png)
![5-[(2,4-difluorophenoxy)methyl]-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B5176019.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5176024.png)
![6-{[4-(dimethylamino)-6-(isobutylamino)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5176038.png)
![1-[4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B5176039.png)
![7-(1H-1,2,4-triazol-3-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5176043.png)
![N-(2,4-difluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5176045.png)
![4-ethyl-2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-propoxyphenol](/img/structure/B5176053.png)

![3-(2-methoxyethyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5176068.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-dodecylethanediamide](/img/structure/B5176077.png)
![N-(3,4-dimethylphenyl)-2-[5-(4-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5176078.png)
![2-chloro-N-{1-[1-(cyclohexylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5176093.png)